![molecular formula C23H24N4O4 B2959283 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 891114-41-3](/img/structure/B2959283.png)
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound is a part of a broader category of chemicals studied for their synthesis methods and potential applications in various fields of chemistry and biology. A notable method for the synthesis of related urea derivatives involves direct reactions of N-phenoxycarbonyl derivatives of indole (and similar compounds) with amines, offering a straightforward route to target products and avoiding toxic phosgene derivatives. Such processes are part of green chemistry efforts due to their environmentally friendly and cost-effective nature (Carafa, Mele, & Quaranta, 2012)(Carafa, Mele, & Quaranta, 2012).
Biological Activity
Compounds with structural similarities have been synthesized and evaluated for various biological activities, including antimicrobial and antioxidant properties. Some of these compounds have shown significant activity, suggesting potential applications in developing new therapeutic agents. For instance, the synthesis and evaluation of the antioxidant activity of certain derivatives reveal significant potential in reducing oxidative stress, which is crucial for various biological applications (George, Sabitha, Kumar, & Ravi, 2010)(George, Sabitha, Kumar, & Ravi, 2010).
Application in Molecular Recognition and Sensing
Further research into the chemical properties of similar compounds has led to the development of materials with high luminescence sensing performance. For example, certain Zinc Metal-Organic Frameworks (Zn-MOFs) synthesized using related methodologies demonstrate high luminescence sensing performance towards organic solvents, ions, and antibiotics, as well as chemicals in simulated urine. These findings indicate the potential for using such compounds in the development of sensors for environmental monitoring and medical diagnostics (Xian, Wang, Wan, Yan, Cheng, Chen, Lu, Li, Li, Dou, & Wang, 2022)(Xian et al., 2022).
properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c28-22-11-16(14-27(22)17-5-6-20-21(12-17)31-10-9-30-20)26-23(29)24-8-7-15-13-25-19-4-2-1-3-18(15)19/h1-6,12-13,16,25H,7-11,14H2,(H2,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQXLTBHPDUSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.